molecular formula C12H9N3O B1425789 5-(Quinolin-6-yl)-1,2-oxazol-3-amine CAS No. 1482213-28-4

5-(Quinolin-6-yl)-1,2-oxazol-3-amine

Cat. No.: B1425789
CAS No.: 1482213-28-4
M. Wt: 211.22 g/mol
InChI Key: VBWQKYAHESPYSU-UHFFFAOYSA-N
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Description

5-(Quinolin-6-yl)-1,2-oxazol-3-amine is a heterocyclic compound that contains both quinoline and oxazole moieties Quinoline is a nitrogen-containing aromatic compound, while oxazole is a five-membered ring containing both nitrogen and oxygen atoms

Scientific Research Applications

5-(Quinolin-6-yl)-1,2-oxazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Safety and Hazards

The safety and hazards associated with quinoline derivatives depend on the specific compound. For instance, the compound “(8-(Trifluoromethyl)quinolin-6-yl)boronic acid” has a safety signal word of “Warning” and is classified as not available .

Future Directions

The future directions of research on quinoline derivatives are likely to involve the development of new drugs. The quinoline scaffold has become an important construction motif for the development of new drugs . The unique biological activity of the pyranoquinoline derivatives has made these compounds privileged targets in recent medicinal studies .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins . For instance, it has been found to have potential inhibitory effects on Cdc2-like kinases (CLKs), which are evolutionarily conserved kinases that facilitate exon recognition in the splicing machinery .

Cellular Effects

It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to reduce CLK-dependent phosphorylation, resulting in the induction of skipped exons, cell death, and growth suppression .

Molecular Mechanism

It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to insert into the CLK2 ATP-binding site and interact with Glu244 and Leu246 in the CLK2 hinge region .

Temporal Effects in Laboratory Settings

It has been suggested that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been found to have an improved final yield and increased stability, enabling it to be stored at room temperature .

Dosage Effects in Animal Models

The effects of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine vary with different dosages in animal models . For instance, it has been found to demonstrate anti-tumor efficacy in an allograft model of spontaneous, MYC-driven breast cancer, at well-tolerated dosage .

Metabolic Pathways

It has been suggested that this compound may interact with various enzymes or cofactors .

Transport and Distribution

It has been suggested that this compound may interact with various transporters or binding proteins .

Subcellular Localization

It has been suggested that this compound may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of quinoline derivatives with nitrile oxides under specific conditions to form the oxazole ring. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-6-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Quinolin-6-yl)-1,2-oxazol-3-amine is unique due to the presence of both quinoline and oxazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-quinolin-6-yl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-12-7-11(16-15-12)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWQKYAHESPYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=CC(=NO3)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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